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Compound of Interest

Compound Name:
2-Chloro-6-ethoxyquinoline-3-

carbaldehyde

Cat. No.: B187102 Get Quote

An In-depth Technical Guide to 2-Chloro-6-
ethoxyquinoline-3-carbaldehyde
This technical guide provides comprehensive information on the chemical properties, molecular

structure, and synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate

in the development of novel pharmaceutical compounds. This document is intended for

researchers, scientists, and professionals in the field of drug development and organic

synthesis.

Core Compound Information
2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a quinoline derivative characterized by a

chlorine atom at the 2-position, an ethoxy group at the 6-position, and a carbaldehyde (formyl)

group at the 3-position. Its unique substitution pattern makes it a valuable building block for the

synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physicochemical and Identification Data
The following table summarizes the key quantitative and identifying data for 2-Chloro-6-
ethoxyquinoline-3-carbaldehyde.
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Property Value Reference(s)

CAS Number 281208-98-8 [1][2]

Molecular Formula C₁₂H₁₀ClNO₂ [1][2]

Molecular Weight 235.67 g/mol [2][3]

Appearance Beige to off-white solid [1]

Density 1.302 g/cm³ [3]

Boiling Point 384 °C at 760 mmHg [3]

Flash Point 186 °C [3]

Refractive Index 1.639 [3]

Vapor Pressure 4.23 x 10⁻⁶ mmHg at 25°C [3]

SMILES String
CCOc1ccc2nc(Cl)c(C=O)cc2c

1
[2]

InChI Key
BNLBYGHJJYCBEJ-

UHFFFAOYSA-N
[2]

Safety and Handling
This compound is classified with the GHS07 pictogram and a "Warning" signal word. The

primary hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye

irritation)[2]. Standard laboratory safety protocols, including the use of personal protective

equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when

handling this chemical.

Molecular Structure
The molecular structure of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde is depicted below.

The diagram was generated using the DOT language and illustrates the connectivity of the

atoms within the molecule.

Caption: 2D molecular structure of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.
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Synthesis and Experimental Protocols
The primary synthetic route for 2-Chloro-6-ethoxyquinoline-3-carbaldehyde and its analogs

is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich

aromatic compounds. In this case, the synthesis starts from the corresponding substituted

acetanilide.

The overall synthetic pathway can be visualized as a two-step process:

Acetylation: Conversion of 4-ethoxyaniline to N-(4-ethoxyphenyl)acetamide.

Vilsmeier-Haack Cyclization and Formylation: Reaction of N-(4-ethoxyphenyl)acetamide with

the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide)

to yield the final product.

Step 1: Acetylation

Step 2: Vilsmeier-Haack Reaction

4-Ethoxyaniline
N-(4-ethoxyphenyl)acetamide

(Starting Material)
AcOH

Acetic Anhydride

2-Chloro-6-ethoxyquinoline-3-carbaldehyde
(Final Product)

Heat

POCl₃ + DMF
(Vilsmeier Reagent)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.

Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of structurally

similar 6-substituted-2-chloroquinoline-3-carbaldehydes.
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Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid.

Addition of Reagent: Slowly add acetic anhydride (1.1 equivalents) to the solution while

stirring.

Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a beaker of ice-cold water with stirring.

Isolation: The solid product, N-(4-ethoxyphenyl)acetamide, will precipitate. Collect the solid

by vacuum filtration, wash with cold water, and dry under vacuum. The product can be

further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Preparation of Vilsmeier Reagent: In a three-necked flask fitted with a dropping funnel, a

condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in

an ice bath.

Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the

cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the

addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

Addition of Acetanilide: Add N-(4-ethoxyphenyl)acetamide (1 equivalent), prepared in Step 1,

portion-wise to the Vilsmeier reagent.

Reaction: After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this

temperature for 4-6 hours. The reaction should be monitored by TLC.

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully

pour it onto crushed ice with stirring.
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Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium

bicarbonate solution until a precipitate forms. Collect the crude product by vacuum filtration.

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as

ethyl acetate or an ethanol/water mixture, to yield pure 2-Chloro-6-ethoxyquinoline-3-
carbaldehyde as a beige to off-white solid.

This guide provides a foundational understanding of 2-Chloro-6-ethoxyquinoline-3-
carbaldehyde, its properties, and its synthesis. Researchers can use this information as a

starting point for their work in synthesizing novel quinoline-based compounds for various

applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b187102?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

